Phenylbenzamines
Phenylbenzamines are a class of organic compounds characterized by their aromatic backbone and substituent at the para position, specifically with an amino group (-NH2) attached to the benzene ring. These compounds find application in various fields such as pharmaceuticals, agriculture, and research due to their structural diversity and potential biological activities. In pharmacology, phenylbenzamines often act as anticholinesterase agents, inhibiting the enzyme responsible for breaking down acetylcholine, which can lead to increased levels of this neurotransmitter. This property makes them useful in treating conditions associated with decreased cholinergic activity. Additionally, certain derivatives may possess analgesic or anti-inflammatory properties, making them valuable tools in medicinal chemistry. For agricultural purposes, some phenylbenzamines can serve as insecticides by interfering with the nervous system functions of pests. Overall, these compounds offer a rich platform for exploring new therapeutic and chemical applications due to their unique structural features and functional potential.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
![]() |
N~1~-Benzyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine | 1019401-47-8 | C15H15F3N2 |
![]() |
3-(Phenylaminomethyl)phenylboronic Acid Pinacol Ester | 1073353-90-8 | C19H24BNO2 |
![]() |
3-{4-benzyl(ethyl)aminophenyl}-2-cyanoprop-2-enamide | 387844-02-2 | C19H19N3O |
![]() |
4-bromo-N-(4-nitrobenzyl)aniline | 355814-56-1 | C13H11N2O2Br |
![]() |
Nelonemdaz potassium | 916214-57-8 | C15H7F7KNO3 |
![]() |
N-(2-fluorobenzyl)-3-methylaniline | 1019587-91-7 | C14H14NF |
![]() |
N-Benzyl-4-ethoxyaniline | 72753-31-2 | C15H17NO |
![]() |
5-(Benzylamino)benzene-1,3-diol | 1823017-01-1 | C13H13NO2 |
![]() |
3-{4-[benzyl(ethyl)amino]phenyl}-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide | 474490-71-6 | C29H31N3O |
![]() |
3-{4-benzyl(ethyl)aminophenyl}-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | 554437-86-4 | C23H25N3O |
Related Literature
-
1. Sulfanyl radical promoted C4′–C5′ bond scission of 5′-oxo-3′,4′-didehydro-2′,3′-dideoxynucleosides†Maria Luisa Navacchia,Pier Carlo Montevecchi Org. Biomol. Chem., 2006,4, 3754-3756
-
Pritiranjan Mondal,Krishanu Ghosal,Swarup Krishna Bhattacharyya,Mithun Das,Abhijit Bera,Debabrata Ganguly,Pawan Kumar,Jaya Dwivedi,R. K. Gupta,Angel A. Martí,Bipin Kumar Gupta,Subhabrata Maiti RSC Adv., 2014,4, 25863-25866
-
3. Back cover
-
Jun-Tao Hu,Bin Zheng,Ying-Chun Chen,Qing Xiao Org. Chem. Front., 2018,5, 2045-2050
-
Xiao-Feng Tan,Lianshe Fu,Hong-Ping Xiao,Hua-Hong Zou,Qiuling Tang Dalton Trans., 2016,45, 5253-5261
-
Govind Paneru,Chulan Kwon Soft Matter, 2020,16, 8122-8127
-
Fuchen Zhang,Hongjun Kang,Yongping Bai,Bo Jiang,Yudong Huang,Li Liu RSC Adv., 2016,6, 67677-67684
-
Shu Zhang,Jian Yang,Cheng Chen,Caili Xu,Mengqiang Wu Mater. Adv., 2021,2, 6885-6900
-
10. Microwave assisted N-alkylation of amine functionalized crystal-like mesoporous phenylene-silica†Mirtha A. O. Lourenço,Renée Siegel,Luís Mafra,Paula Ferreira Dalton Trans., 2013,42, 5631-5634
Recommended suppliers
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5